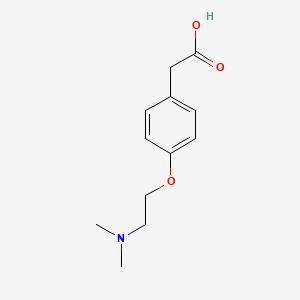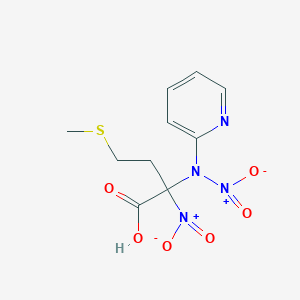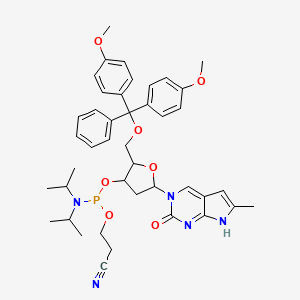![molecular formula C11H13NO5 B12074728 Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate CAS No. 340020-41-9](/img/structure/B12074728.png)
Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER is a complex organic compound with a unique structure that combines elements of pyridine and pyran rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high-purity products suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, dichloromethane, acetonitrile
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-HYDROXY-3-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER
- 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID METHYL ESTER
Uniqueness
The uniqueness of 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
340020-41-9 |
|---|---|
Fórmula molecular |
C11H13NO5 |
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydropyrano[3,2-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO5/c1-2-16-10(14)7-8-6(4-3-5-12-8)17-11(15)9(7)13/h12-13H,2-5H2,1H3 |
Clave InChI |
IVMRZLGAJFAZNT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=O)OC2=C1NCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)
![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)

![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)








![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)
